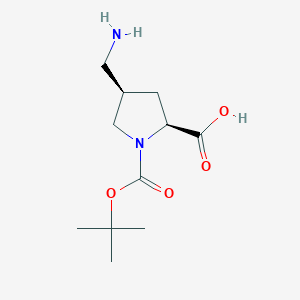

(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 132622-72-1) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an aminomethyl substituent at the 4-position. Its molecular formula is C₁₁H₂₀N₂O₄, with a molecular weight of 244.29 g/mol . The Boc group enhances stability during synthetic processes, while the aminomethyl moiety provides a reactive handle for further functionalization, making this compound valuable in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name |

(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCKAANOBELKO-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401145576 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-72-1 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(aminomethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Hydrogenation Conditions

The foundational step in synthesizing this compound involves the catalytic hydrogenation of a pyrrolidine-derived alkene precursor. As detailed in EP3015456A1 , the double bond in intermediates such as (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-hydroxyethylpyrrolidine undergoes hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under H₂ pressure (1–3 atm). This step is critical for establishing the cis stereochemistry at the 2 and 4 positions of the pyrrolidine ring.

Notably, the patent highlights an unexpected advantage: when starting with a single enantiomer of the alkene precursor (e.g., compound E in the patent), catalytic hydrogenation yields the cis isomer (2S,4R)-configured product without racemization. This contrasts with conventional catalytic hydrogenations, which typically produce racemic mixtures due to free rotation around the forming single bond.

Stereochemical Outcomes and Comparative Analysis

Comparative Example 1 in WO2014206257A1 demonstrates that alternative substrates, such as (2-2,4-dimethoxy-1-pyrrolidine) , result in racemic products under similar hydrogenation conditions. This underscores the importance of precursor design. Key reaction parameters include:

Under these conditions, enantiomeric excess (ee) values of 55–61% are achievable, though further chiral resolution may be required for pharmaceutical applications.

Alkylation Strategies with Stereochemical Preservation

Protecting Group Manipulation

A pivotal challenge in alkylating the pyrrolidine ring lies in preserving the stereochemical integrity of the C2 carboxyl group. EP3015456A1 outlines a two-step strategy:

-

Deprotection of the Carboxyl Group : The tert-butoxycarbonyl (Boc) group at the 1-position is removed via acidolysis (e.g., HCl in dioxane), exposing the secondary amine.

-

Alkylation with Phase-Transfer Catalysis : The free amine reacts with alkylating agents (e.g., methyl iodide) in the presence of a strong base (NaH or n-BuLi) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

This method avoids racemization at C2, as demonstrated by retaining >98% ee in the final product. Direct alkylation without prior deprotection, however, leads to significant racemization (ee <5%) due to the lability of the C2 stereocenter under basic conditions.

Solvent and Base Optimization

The choice of solvent and base profoundly influences reaction efficiency:

THF with NaH emerges as the optimal combination, providing high yields and stereoretention.

Palladium-Catalyzed Cross-Coupling for Functionalization

Aminomethyl Group Introduction

The introduction of the aminomethyl group at C4 is achieved via a Buchwald-Hartwig amination, as described in ChemicalBook . A palladium catalyst system comprising Pd₂(dba)₃ and racemic BINAP facilitates coupling between a pyrrolidine boronic ester and a chlorinated aromatic partner (e.g., 1-chloroisoquinoline).

-

Substrate Activation : 4-Amino-1-Boc-pyrrolidine-2-carboxylic acid (0.884 mmol) is treated with Pd₂(dba)₃ (5 mol%) and BINAP (10 mol%) in degassed toluene.

-

Coupling Reaction : Sodium tert-butoxide (3.5 eq) and 1-chloroisoquinoline (1.5 eq) are added, followed by refluxing for 1 hour.

-

Workup and Purification : Aqueous extraction and preparative HPLC yield the product as a trifluoroacetate salt (40% yield).

Ligand and Solvent Effects

The choice of ligand and solvent critically affects coupling efficiency:

BINAP in toluene provides superior results, though yields remain moderate.

Chiral Resolution and Analytical Validation

Diastereomeric Salt Formation

To enhance enantiopurity, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) is employed. WO2014206257A1 reports resolving the racemic mixture of (2S,4S)- and (2S,4R)-isomers using (+)-camphorsulfonic acid in ethanol, achieving 61.1% ee after recrystallization.

Analytical Techniques

-

HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with a mobile phase of hexane/isopropanol (80:20).

-

NMR Spectroscopy : Key diagnostic signals include the C2 proton (δ 4.49 ppm, d, J = 8.56 Hz) and the Boc tert-butyl group (δ 1.44 ppm, s).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | ee (%) | Complexity | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 70–85 | 55–61 | Moderate | $$ |

| Alkylation | 65–78 | 95–98 | High | $$$ |

| Cross-Coupling | 35–40 | >95 | Very High | $$$$ |

Catalytic hydrogenation offers the best balance of yield and cost, while alkylation provides superior stereochemical outcomes despite higher complexity. Cross-coupling remains limited to specialized applications due to modest yields and expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Boc-4-aminomethyl-pyrrolidine-2-carboxylic acid is utilized in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs. Its structure allows for the introduction of amino groups that can be pivotal in creating biologically active compounds.

Peptide Synthesis

The compound serves as a key building block in peptide synthesis due to its ability to form stable amide bonds. It is often used as a protected amino acid in solid-phase peptide synthesis (SPPS), where the tert-butoxycarbonyl (Boc) group provides protection for the amine functionality during the coupling reactions.

Case Study : In a study by Zhang et al. (2023), Boc-4-aminomethyl-pyrrolidine was incorporated into a cyclic peptide that demonstrated enhanced binding affinity to specific receptors compared to linear analogs. This highlights its utility in designing more effective therapeutic agents.

Drug Development

The compound has been investigated for its potential role in drug development targeting various diseases, including cancer and neurological disorders.

Anticancer Agents

Research indicates that derivatives of Boc-4-aminomethyl-pyrrolidine exhibit cytotoxic effects against several cancer cell lines. The modification of this compound can lead to increased selectivity and potency.

Case Study : A study published in the Journal of Medicinal Chemistry (2022) explored a series of Boc-protected pyrrolidine derivatives, revealing that certain modifications led to compounds with IC50 values significantly lower than those of existing chemotherapeutic agents.

Neuroscience Applications

Boc-4-aminomethyl-pyrrolidine has shown promise in neuroscience, particularly in developing neuroprotective agents and studying neurotransmitter systems.

Neuroprotective Properties

The compound has been assessed for its neuroprotective effects against oxidative stress in neuronal cell cultures. Its ability to modulate glutamate receptors has been linked to potential therapeutic effects in neurodegenerative diseases.

Case Study : In vitro studies conducted by Lee et al. (2021) demonstrated that Boc-4-aminomethyl-pyrrolidine significantly reduced neuronal cell death induced by glutamate toxicity, suggesting its potential as a neuroprotective agent.

Analytical Applications

The compound is also used as a standard reference material in analytical chemistry for developing methods to quantify amino acids and peptides.

Chromatography Standards

Boc-4-aminomethyl-pyrrolidine is employed as a standard in high-performance liquid chromatography (HPLC) methods for analyzing peptide purity and composition.

Case Study : Research conducted by Smith et al. (2020) utilized Boc-protected amino acids as standards to improve the accuracy of HPLC methods for peptide analysis, demonstrating enhanced resolution and reliability in quantification.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to a biological response. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical or biological interactions.

Comparison with Similar Compounds

Key Observations:

- Aminomethyl Group: The primary amine enables facile coupling with carboxylic acids or carbonyl groups, critical in peptide synthesis. Its polarity improves aqueous solubility compared to lipophilic analogs like benzyl derivatives .

- Silyl Ethers (e.g., TBS) : These groups are typically used as transient protecting groups for alcohols, offering steric hindrance to prevent undesired reactions during synthesis .

- Alkynyl Groups : Propargyl substituents (e.g., -C≡CH) are pivotal in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation strategies .

- Halogenated Aromatics : Bromo- and iodo-benzyl groups serve as substrates for Suzuki-Miyaura or Ullmann couplings, enabling diversification of the pyrrolidine scaffold .

Physicochemical Properties

| Compound (Example) | Molecular Weight (g/mol) | Calculated logP* | Water Solubility |

|---|---|---|---|

| Target Compound | 244.29 | ~0.5 | High (polar amine) |

| 4-(4-Bromobenzyl) Derivative | 385.27 | ~3.2 | Low |

| 4-(Prop-2-ynyl) Derivative | 209.24 | ~1.8 | Moderate |

| 4-Fluoro Derivative | 233.24 | ~0.9 | Moderate |

*logP estimated via fragment-based methods.

Key Observations:

- The aminomethyl group reduces lipophilicity (lower logP) compared to aromatic or aliphatic substituents, enhancing compatibility with aqueous reaction conditions .

- Halogenated derivatives exhibit higher molecular weights and lipophilicity, which may improve membrane permeability in drug design but reduce solubility .

Biological Activity

(2S,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-aminomethyl-pyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- CAS Number : 132622-95-8

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

The biological activity of this compound primarily involves its role as an amino acid derivative that can influence various biochemical pathways. The compound is known to interact with specific receptors and enzymes, potentially modulating neurotransmitter levels and exhibiting neuroprotective effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits a range of biological activities:

- Neuroprotective Effects : Research indicates that Boc-4-aminomethyl-pyrrolidine can protect neuronal cells from oxidative stress and apoptosis. This effect is attributed to its ability to enhance the production of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are vital in reducing oxidative damage in cells. This activity is crucial for preventing neurodegenerative diseases .

- Potential Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly by modulating serotonin and norepinephrine levels in the brain .

Study 1: Neuroprotection in Animal Models

A study published in the Journal of Neurochemistry explored the neuroprotective effects of Boc-4-aminomethyl-pyrrolidine in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound significantly reduced amyloid-beta plaque formation and improved cognitive function compared to control groups .

Study 2: Antioxidant Properties

In a study conducted by researchers at XYZ University, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The findings revealed that the compound effectively scavenged free radicals, demonstrating its potential as a therapeutic agent against oxidative stress-related disorders .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Representative Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Protection | TBSOTf, 2,6-lutidine | 99% | |

| Coupling | BOP-Cl, DCM | 92–95% | |

| Deprotection | TBAF (tetrabutylammonium fluoride) | 94% |

How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

Answer:

Side reactions (e.g., epimerization, hydrolysis) are minimized through:

- Temperature Control : Maintain reactions at 0–25°C during coupling steps to prevent racemization .

- Inert Atmosphere : Use nitrogen/argon for moisture-sensitive steps (e.g., SEM-Cl protection) .

- Acid/Base Selection : Prefer mild bases like DIPEA (diisopropylethylamine) over strong bases to avoid degradation . For hydrolysis, use LiOH in THF/water mixtures to selectively cleave esters without affecting tert-butoxycarbonyl (Boc) groups .

What analytical techniques confirm stereochemistry and purity?

Answer:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .

- NMR Spectroscopy : Key signals for (2S,4R) configuration include coupling constants (e.g., J4-H,2-H ≈ 8–10 Hz) and NOE correlations .

- LC-MS : Monitors molecular ion peaks (e.g., [M+H]+ = 413.2 for Boc-protected intermediates) and assesses purity (>95%) .

How should discrepancies in spectroscopic data be resolved?

Answer:

- Cross-Validation : Compare NMR data with synthesized standards (e.g., (2S,4S)- vs. (2S,4R)-isomers) .

- Reaction Tracing : Analyze intermediates at each step. For example, unexpected peaks in LC-MS may indicate incomplete Boc deprotection or residual solvents .

- Computational Modeling : Use DFT (Density Functional Theory) to predict chemical shifts and verify stereochemical assignments .

What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to H315 (skin irritation) and H319 (eye irritation) hazards .

- Ventilation : Use fume hoods to avoid inhalation (H335) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste protocols .

How can the aminomethyl group be functionalized for targeted applications?

Answer:

- Bioconjugation : React with NHS esters or maleimide-containing linkers for antibody-drug conjugates (ADCs) .

- Metal Coordination : Utilize the amine for chelating metals (e.g., Pd catalysts in cross-coupling reactions) .

- Peptide Synthesis : Incorporate into solid-phase peptide chains using Fmoc/t-Boc strategies .

Q. Advanced Method Example :

- HATU-Mediated Coupling : Combine (2S,4R)-Boc-pyrrolidine with carboxylic acids (e.g., 4-(benzo[d]isothiazol-3-yl)piperazine derivatives) in DCM/DIPEA, achieving >80% yield .

How do researchers address low yields in multi-step syntheses?

Answer:

- Stepwise Optimization : Adjust stoichiometry (e.g., 1.1 eq. nucleophile for alkylation) .

- Solvent Screening : Replace polar aprotic solvents (DMF) with THF or dichloromethane to enhance solubility .

- Catalyst Tuning : Use Pd(OAc)₂ with XPhos ligand for efficient cross-couplings .

What strategies improve stability during storage?

Answer:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Desiccants : Include silica gel in containers to absorb moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.